molecular formula C13H17N3OS B1274723 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-73-8

5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274723
M. Wt: 263.36 g/mol
InChI Key: LSTUKJRABJZHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a 3,4-dimethylphenoxy group and a methyl group attached to the triazole ring, as well as a thiol group at the 3-position. This structure suggests potential for biological activity, as triazole derivatives are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles. In the context of the provided papers, similar triazole compounds are synthesized through various methods. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involves the Fries rearrangement of phenyl benzoates followed by treatment with ethyl bromoacetate and thiosemicarbazide . Although the exact synthesis method for the compound is not detailed, these papers provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various interactions due to its multiple nitrogen atoms. The crystal structure of related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate, reveals dihedral angles and hydrogen bonding patterns that stabilize the crystal structure . These structural features are crucial for the biological activity and physical properties of the compounds.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the triazole ring and the thiol group. For example, S-substituted derivatives of triazole-thiones are synthesized by reacting 1,2,4-triazole-5-thiones with different halides . The reactivity of the thiol group also allows for the potential formation of disulfides or conjugation with other molecules, which can be relevant in biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents like methyl and dimethylphenoxy groups can affect the compound's lipophilicity, solubility, and potential to interact with biological targets. The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as lattice stability and intermolecular interactions . Additionally, the presence of a thiol group can confer redox properties, which may be relevant in the context of antioxidant activity, as seen in the study of thiazolo-triazole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • The chemical structure of compounds related to 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been explored in various studies. For instance, Nikpour and Motamedi (2015) examined the synthesis of similar compounds, focusing on the formation of unexpected derivatives during methylation processes in sodium methylate (Nikpour & Motamedi, 2015). Moreover, the synthesis and characterization of Schiff bases containing 1,2,4-triazole rings, which are structurally similar to the compound of interest, were reported by Pillai et al. (2019), emphasizing the importance of spectroscopic and reactive properties analysis (Pillai et al., 2019).

Antimicrobial Properties

  • Several studies have investigated the antimicrobial properties of compounds structurally similar to 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. For instance, Martin (2020) reported the synthesis of novel 1,2,4-triazoles exhibiting moderate to good antimicrobial activity (Martin, 2020). Additionally, Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities, which suggests potential applications in the pharmaceutical industry (Bayrak et al., 2009).

Anti-inflammatory and Antioxidant Activities

  • The anti-inflammatory and antioxidant activities of triazole derivatives have been a subject of interest. Labanauskas et al. (2001) synthesized new 1,2,4-triazole derivatives, including 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, exhibiting notable anti-inflammatory activity (Labanauskas et al., 2001). Tumosienė et al. (2014) also explored the synthesis of S-substituted derivatives of 1,2,4-triazole-5-thiones, which showed promising free radical scavenging activity, an indicator of antioxidant properties (Tumosienė et al., 2014).

Applications in Cancer Research

  • The potential use of 1,2,4-triazole derivatives in cancer research has been explored. Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, evaluating their properties as EGFR inhibitors, which are critical in cancer treatment strategies (Karayel, 2021).

Safety And Hazards

The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard descriptions, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-5-6-11(7-9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUKJRABJZHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390846
Record name 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588673-73-8
Record name 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.